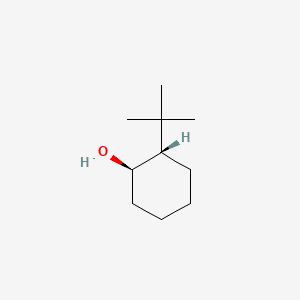

trans-2-tert-Butylcyclohexan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-tert-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTWBMHADAJAAZ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052201 | |

| Record name | trans-2-tert-Butylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5448-22-6, 98104-30-4 | |

| Record name | rel-(1R,2S)-2-(1,1-Dimethylethyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5448-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098104304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, (1R,2S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-2-tert-Butylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-tert-butylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T74YJB0Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXANOL, 2-(1,1-DIMETHYLETHYL)-, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KM55MK799 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-tert-Butylcyclohexan-1-ol typically involves the hydrogenation of 2-tert-butylcyclohexanone. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to ensure the selective formation of the trans isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-tert-Butylcyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form various cyclohexane derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), Potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: 2-tert-Butylcyclohexanone

Reduction: Various cyclohexane derivatives

Substitution: 2-tert-Butylcyclohexyl chloride

Scientific Research Applications

Chemical Properties and Structure

trans-2-tert-Butylcyclohexan-1-ol is characterized by a tert-butyl group attached to a cyclohexanol structure. This configuration imparts significant steric hindrance and conformational rigidity, making it a valuable compound in organic synthesis and materials science . Its molecular structure can be represented as follows:

Applications in Fragrance and Flavor Industry

One of the primary applications of this compound is in the fragrance and flavor industry. It is utilized as a scent component due to its pleasant olfactory properties. The compound contributes to the formulation of various perfumes and flavoring agents, enhancing the overall sensory experience .

Key Characteristics:

- Odor Profile: The compound exhibits a sweet, floral scent that is desirable in fragrance formulations.

- Stability: Its stable structure allows for prolonged use in various formulations without significant degradation.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It is involved in the production of other valuable compounds through various chemical reactions:

Synthesis of Methacrylate:

The compound can be reacted with methacryloyl chloride in the presence of triethylamine to produce 2-tert-butylcyclohexyl methacrylate, which is useful in polymer chemistry .

Biocatalytic Processes:

Recent studies have explored the use of this compound in biocatalytic processes for synthesizing derivatives of cyclohexanol. This approach enhances reaction efficiency and selectivity while minimizing environmental impact .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Comprehensive studies indicate that this compound does not pose significant genotoxic risks or sensitization potential.

Safety Findings:

- Genotoxicity: In vitro studies have shown no significant increase in micronuclei formation, indicating that this compound is non-genotoxic .

- Repeated Dose Toxicity: The margin of exposure for repeated dose toxicity is considered adequate, suggesting low risk under normal usage conditions .

Environmental Safety:

A screening-level risk assessment indicates that inhalation exposure levels are below the threshold of toxicological concern (TTC), supporting its safe use in consumer products .

Summary of Applications

| Application Area | Description |

|---|---|

| Fragrance Industry | Used as a scent component due to its pleasant odor profile |

| Chemical Synthesis | Intermediate for producing methacrylate and other derivatives |

| Toxicological Assessments | Evaluated for genotoxicity and repeated dose toxicity; deemed safe |

Case Studies

Fragrance Formulation Case Study:

In a study published by the International Fragrance Association, this compound was incorporated into a new line of perfumes aimed at younger consumers. The resulting products received positive feedback for their unique scent profiles that combined floral and fruity notes.

Synthesis Efficiency Case Study:

A research team demonstrated that using this compound as a starting material in biocatalytic processes yielded higher conversion rates compared to traditional methods, showcasing its potential for more sustainable chemical production.

Mechanism of Action

The mechanism of action of trans-2-tert-Butylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cyclooxygenase (COX) enzymes and other inflammatory mediators.

Comparison with Similar Compounds

cis-2-tert-Butylcyclohexan-1-ol

- Structural Difference : The cis-isomer has the hydroxyl and tert-butyl groups on the same face of the cyclohexane ring.

- Conformational Analysis : In the cis-isomer, both groups may adopt equatorial positions to minimize 1,3-diaxial strain. This reduces steric clash compared to the trans-isomer, where the tert-butyl group (equatorial) forces the hydroxyl group into an axial position, increasing strain due to axial substituent interactions .

- Reactivity : The cis-isomer’s lower steric hindrance may enhance reactivity in esterification or oxidation reactions compared to the trans-isomer.

trans-2-Methylcyclohexan-1-ol

- Structural Difference : Replaces the tert-butyl group with a smaller methyl substituent.

- Conformational Analysis : The methyl group’s lower bulk allows it to adopt an axial position more readily, enabling the hydroxyl group to remain equatorial. This reduces strain and increases stability relative to the tert-butyl analog.

- Applications : Used in fragrances and solvents, but its smaller substituent limits steric-directed applications (e.g., chiral catalysis) where bulkier groups are required .

2-tert-Butyl-1-methylcyclohexan-1-ol (CAS 72183-73-4)

- Structural Difference : Features a methyl group at position 1 and a tert-butyl group at position 2.

- This contrasts with trans-2-tert-butylcyclohexan-1-ol, where the hydroxyl group’s polarity may influence solubility and hydrogen-bonding capabilities .

- Molecular Weight : 170.29 g/mol (vs. 156.27 g/mol for this compound), reflecting the added methyl group .

Ethylcyclohexylacetate (CAS 5452-75-5)

- Structural Difference : An ester derivative with an ethyl-acetate group replacing the hydroxyl and tert-butyl groups.

- Applications : Primarily used in cosmetics as a fragrance stabilizer. Unlike this compound, it lacks hydrogen-bonding capacity but offers enhanced volatility and lipophilicity .

Data Table: Key Properties and Comparisons

Research Findings and Industrial Relevance

- Steric Effects : The tert-butyl group in this compound dominates its conformational behavior, making it a model for studying steric hindrance in organic synthesis. Its axial hydroxyl group increases susceptibility to oxidation but reduces nucleophilic reactivity compared to equatorial -OH analogs .

- Market Data : The compound’s market consumption is tracked across 59 research chapters, with projections highlighting sustained demand in cosmetics and pharmaceuticals. This contrasts with smaller analogs like trans-2-methylcyclohexan-1-ol, which show narrower application ranges .

- Regulatory Status : Listed in EU cosmetic ingredient databases, underscoring its safety profile compared to less-studied analogs like 2-tert-butyl-1-methylcyclohexan-1-ol .

Biological Activity

trans-2-tert-Butylcyclohexan-1-ol, a cyclic alcohol, is a compound of significant interest in various fields including organic chemistry, pharmacology, and toxicology. As a derivative of cyclohexanol, its biological activity has been explored in several studies, revealing insights into its potential therapeutic applications and safety profile.

This compound is characterized by its unique structure which influences its reactivity and interaction with biological systems. It is known to be a major metabolite of 2-tert-butylcyclohexanone, implicating its role in various biochemical pathways. The compound has been utilized in the synthesis of other organic compounds, including fragrances and pharmaceuticals .

| Property | Value |

|---|---|

| Molecular Formula | C_{12}H_{22}O |

| Molecular Weight | 198.31 g/mol |

| CAS Number | 13491-79-7 |

| Boiling Point | 195 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily revolves around its metabolic pathways and interactions with biological targets. Research indicates that it may exhibit properties such as:

- Antioxidant Activity : Some studies suggest that cyclohexanol derivatives can act as antioxidants, potentially mitigating oxidative stress in cells .

- Genotoxicity Assessment : Evaluations have shown that this compound does not exhibit genotoxic properties. In bacterial reverse mutation assays, no significant increase in revertant colonies was observed, indicating a low risk for mutagenicity .

Case Studies

- Toxicological Studies : A comprehensive assessment of reproductive toxicity and local respiratory toxicity was conducted using the Threshold of Toxicological Concern (TTC) approach. Results indicated that exposure levels were below the threshold for concern, suggesting a favorable safety profile for the compound .

- Environmental Impact : Studies on biodegradation have shown that this compound breaks down effectively in environmental conditions, indicating its potential for safe use in various applications without significant ecological risk .

Table 2: Summary of Biological Activity Studies

| Study Type | Findings |

|---|---|

| Genotoxicity | Non-genotoxic; no significant mutagenic effects found |

| Reproductive Toxicity | No adverse effects observed at tested concentrations |

| Biodegradation | Effective breakdown in environmental conditions |

Industrial Use

Due to its pleasant odor and stability, this compound is widely used in the fragrance industry. Its derivatives are also being explored for their potential applications in pharmaceuticals, particularly in drug formulation and delivery systems .

Future Research Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

- Pharmacological Applications : Investigating the therapeutic potential of this compound as an anti-inflammatory or antioxidant agent.

- Environmental Safety : Long-term studies on its environmental impact and degradation pathways to ensure sustainable use.

Q & A

Q. What are the optimal synthetic routes for trans-2-tert-butylcyclohexan-1-ol, and how can isomer purity be ensured?

- Methodological Answer : The synthesis of trans-2-tert-butylcyclohexan-1-ol can be approached via catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride in hexane . Alternatively, oxidation of intermediates like trans-2-butylcyclohexan-1-ol (prepared via Grignard reactions) requires rigorous reagent analysis to avoid unintended oxidation byproducts. For example, potassium tert-amylate should be verified for metal impurities via X-ray fluorescence to prevent dehydrogenation or oxidation . Isomer purity (>98%) can be confirmed using gas chromatography (GC) with reference to CAS RN 5448-22-6 .

Q. How should researchers characterize the stereochemistry and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for stereochemical confirmation, particularly H and C NMR to distinguish axial/equatorial substituents in the cyclohexane ring. GC or high-performance liquid chromatography (HPLC) with chiral columns can resolve isomer mixtures. For purity, combine elemental analysis with GC retention time matching against certified standards (CAS 5448-22-6) . Full experimental details, including solvent systems and calibration curves, should be reported in supplementary materials per journal guidelines .

Advanced Research Questions

Q. What mechanistic insights exist for oxidation or dehydrogenation reactions involving this compound?

- Methodological Answer : Oxidation pathways require careful control of reaction conditions. For instance, potassium tert-amylate-mediated reactions may unintentionally oxidize the alcohol to ketones (e.g., 2-butylcyclohexanone) if trace metals are present. Researchers should conduct pre-reaction reagent screening (e.g., X-ray fluorescence for metal contaminants) and employ radical scavengers to suppress side reactions . Kinetic studies using deuterated analogs or isotopic labeling can elucidate hydrogen abstraction mechanisms.

Q. How do analytical techniques differentiate cis and trans isomers of 2-tert-butylcyclohexan-1-ol?

- Methodological Answer : Chiral-phase GC or HPLC is optimal for isomer separation. For structural confirmation, NOESY NMR can identify spatial proximity of the tert-butyl group and hydroxyl hydrogen in the trans isomer. Computational methods (e.g., density functional theory) can predict H NMR chemical shifts and coupling constants for both isomers. Reference data from CAS 5448-22-6 (trans) and its cis analog (if available) should be used for calibration .

Q. What environmental and toxicological profiling is relevant for this compound in academic research?

- Methodological Answer : The compound is listed in the U.S. EPA’s Endocrine Disruptor Screening Program (EDSP), necessitating in vitro assays (e.g., estrogen receptor binding) and aquatic toxicity studies . Researchers should follow OECD guidelines for biodegradation testing and use LC-MS/MS to monitor environmental persistence. Safety protocols, including PPE (chemical-resistant gloves, ventilation) and spill containment, should align with OSHA standards .

Q. How can contradictions in stereochemical outcomes during synthesis be resolved?

- Methodological Answer : Conflicting isomer ratios may arise from catalyst choice or solvent polarity. For example, palladium chloride in nonpolar solvents (hexane) favors trans selectivity, while polar solvents may stabilize cis intermediates. Systematic variation of catalysts (e.g., silica-supported vs. homogeneous) and reaction temperatures should be documented. Statistical tools like Design of Experiments (DoE) can optimize conditions and identify critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.